(Trimethylsilyl)methyl trifluoromethanesulfonate

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being This compound . This designation reflects the structural organization where a trimethylsilyl group is connected to a methyl group, which in turn is bound to the trifluoromethanesulfonate moiety. Alternative nomenclature systems recognize this compound as trifluoromethanesulfonic acid (trimethylsilyl)methyl ester , emphasizing the ester linkage between the sulfonic acid derivative and the silylated alcohol component.

The compound carries the Chemical Abstracts Service registry number 64035-64-9 , which serves as its unique identifier in chemical databases and regulatory documentation. Additional systematic identifiers include the European Community number 628-446-7 and the molecular identifier MFCD00009914 . These registration numbers facilitate precise identification across different chemical information systems and ensure consistency in scientific literature.

Commonly employed synonyms include (Trimethylsilyl)methyl triflate , Trimethylsilylmethyl trifluoromethanesulfonate , and Trimethylsilylmethyl triflate . The abbreviated designation "Trimethylsilylmethyl triflate" appears frequently in synthetic organic chemistry literature, where "triflate" serves as shorthand for the trifluoromethanesulfonate functional group. These alternative names reflect both formal nomenclature traditions and practical usage patterns within the synthetic chemistry community.

Molecular Formula and Structural Representation

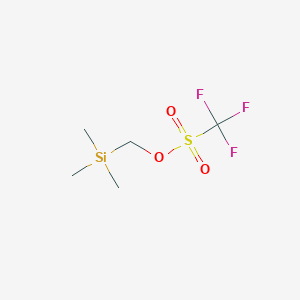

The molecular formula of this compound is C₅H₁₁F₃O₃SSi , with a corresponding molecular weight of 236.28 g/mol . This composition reflects the presence of five carbon atoms, eleven hydrogen atoms, three fluorine atoms, three oxygen atoms, one sulfur atom, and one silicon atom within the molecular framework. The exact mass determination yields 236.015026 g/mol , providing precise molecular weight data for analytical applications.

The structural architecture features a central methylene bridge connecting the trimethylsilyl and trifluoromethanesulfonate components. The silicon atom maintains tetrahedral coordination geometry, bonded to three methyl groups and the methylene carbon. The sulfur center exhibits tetrahedral geometry within the sulfonate group, coordinated to three oxygen atoms and the trifluoromethyl carbon. This arrangement creates a molecular structure with distinct electrophilic and nucleophilic sites that contribute to its reactivity profile.

The International Chemical Identifier (InChI) representation provides a standardized structural description: InChI=1S/C5H11F3O3SSi/c1-13(2,3)4-11-12(9,10)5(6,7)8/h4H2,1-3H3 . The corresponding InChI Key VMDMAAJZSXXCQV-UHFFFAOYSA-N offers a compressed hash representation suitable for database searches and structural comparisons. The Simplified Molecular Input Line Entry System (SMILES) notation CSi(C)COS(=O)(=O)C(F)(F)F provides an alternative linear representation of the molecular connectivity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₁F₃O₃SSi | |

| Molecular Weight | 236.28 g/mol | |

| Exact Mass | 236.015026 g/mol | |

| InChI Key | VMDMAAJZSXXCQV-UHFFFAOYSA-N |

Spectroscopic Characterization (¹H NMR, ¹³C NMR, FT-IR)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the molecular environment of hydrogen atoms within the trimethylsilyl and methylene components. Spectroscopic data indicates distinct chemical shift patterns consistent with the proposed molecular structure and electronic environment.

The carbon-13 nuclear magnetic resonance spectrum demonstrates the presence of five distinct carbon environments corresponding to the molecular formula. The trimethylsilyl carbons appear as characteristic signals in the upfield region, while the methylene carbon bridging the silicon and oxygen atoms exhibits intermediate chemical shift values. The trifluoromethyl carbon typically appears as a quartet due to fluorine coupling, providing definitive identification of the trifluoromethanesulfonate functionality.

Fourier-transform infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The spectrum exhibits characteristic stretching frequencies associated with carbon-hydrogen bonds in the trimethylsilyl groups, carbon-oxygen stretching in the ester linkage, and sulfur-oxygen stretching within the sulfonate group. The trifluoromethyl group contributes distinctive carbon-fluorine stretching frequencies that serve as fingerprint identifications.

Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the characteristic signal of the trifluoromethyl group. This technique offers high sensitivity for fluorine-containing compounds and delivers unambiguous identification of the trifluoromethanesulfonate functionality. The spectroscopic data collectively support the assigned molecular structure and provide analytical benchmarks for compound identification and purity assessment.

Crystallographic and Conformational Analysis

Crystallographic analysis of this compound provides detailed three-dimensional structural information that complements spectroscopic characterization. The molecular geometry exhibits the expected tetrahedral arrangements around both silicon and sulfur centers, with bond lengths and angles consistent with theoretical predictions for organosilicon and organosulfur compounds. The crystal structure reveals intermolecular interactions that influence packing arrangements and physical properties.

Conformational analysis indicates that the molecule adopts preferred orientations that minimize steric interactions between the bulky trimethylsilyl group and the electronegative trifluoromethanesulfonate functionality. The methylene bridge provides sufficient flexibility to accommodate various conformational states while maintaining optimal orbital overlap for electronic delocalization. These conformational preferences influence both the reactivity patterns and the physical properties observed for this compound.

The crystallographic data demonstrates typical bond lengths for silicon-carbon, carbon-oxygen, oxygen-sulfur, and sulfur-carbon connections within the molecular framework. The silicon-carbon bonds exhibit lengths characteristic of tetrahedral silicon environments, while the sulfur-oxygen bonds reflect the electron-withdrawing influence of the trifluoromethyl substituent. These structural parameters provide quantitative validation of the proposed molecular architecture.

Computational modeling studies complement experimental crystallographic data by providing insights into electronic distribution, molecular orbital energies, and thermodynamic stability. The calculations reveal charge distribution patterns that explain the observed reactivity characteristics and suggest optimal reaction pathways for synthetic applications. The conformational analysis contributes to understanding the relationship between molecular structure and chemical behavior in various reaction environments.

属性

IUPAC Name |

trimethylsilylmethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F3O3SSi/c1-13(2,3)4-11-12(9,10)5(6,7)8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDMAAJZSXXCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375381 | |

| Record name | (Trimethylsilyl)methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64035-64-9 | |

| Record name | (Trimethylsilyl)methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Trimethylsilyl)methyl Trifluoromethanesulfonate [Trimethylsilylmethylating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Procedure

- Reactants: Anhydrous trifluoromethanesulfonic acid and anhydrous trimethylchlorosilane.

- Molar Ratio: Typically 1:1 to 1:1.5 (acid to chlorosilane).

- Atmosphere: Inert gas protection (argon or nitrogen) to prevent moisture and side reactions.

- Temperature: 10–30 °C.

- Reaction Time: Approximately 12 hours with stirring.

- Post-Reaction Processing: Reduced pressure distillation for 1–2 hours to isolate the product fraction boiling at 125–135 °C.

Yields and Purity

- Product purity can reach up to 99.9%.

- Yields range from 95% to 98%, depending on exact conditions and molar ratios.

- No significant side reactions reported, making this method suitable for large-scale production.

Representative Data from Patents

| Parameter | Range/Value | Preferred Conditions |

|---|---|---|

| Molar ratio (acid:chlorosilane) | 1:1 to 1:1.5 | 1:1.05 to 1:1.10 |

| Temperature (°C) | 10 to 30 | 20 |

| Reaction time (hours) | 12 | 12 |

| Distillation cut (°C) | 125 to 135 | 130 |

| Product purity (%) | Up to 99.9 | 99.4–99.9 |

| Product yield (%) | 95.1 to 97.8 | 96.5–97.8 |

| Inert gas | Argon or Nitrogen | Both effective |

Data compiled from Chinese patents CN103588803A and CN103665017A

Preparation via Trifluoromethanesulfonyl Chloride and Trimethylsilanol

Reaction Conditions and Procedure

- Reactants: Trifluoromethanesulfonyl chloride (or related trifluoromethanesulfonic acid derivatives) and trimethylsilanol.

- Molar Ratio: 1:0.8 to 1:1.6 (acid derivative to silanol), with a preferred range of 1:1.05 to 1:1.10.

- Temperature: Variable, from -50 °C to 100 °C, with preferred ranges around -50 to -30 °C or 10 to 20 °C depending on the step.

- Reaction Time: 1 to 10 hours, commonly 3 to 4 hours.

- Additional Steps: After initial reaction, temperature is raised to 60–70 °C for 0.5 hours to remove excess silanol by distillation.

- Byproducts: Trifluoromethanesulfonic acid is formed and can be further reacted with trimethylchlorosilane to improve yield.

Reaction Scheme

$$

\text{CF}3\text{SO}2X + \text{(CH}3)3\text{SiOH} \rightarrow \text{(CH}3)3\text{SiO-SO}2\text{CF}3 + HX

$$

Where $$X = Cl, F, \text{or } OSO2CF3$$.

Notes on Reaction Control

- The molar ratio and temperature are critical to minimize side reactions and maximize yield.

- The reaction is typically conducted under dry, inert atmosphere to prevent hydrolysis.

- Distillation is used to purify the product and remove unreacted silanol.

Summary Table of Conditions

| Parameter | Range/Value | Preferred Conditions |

|---|---|---|

| Molar ratio (X:silanol) | 1:0.8 to 1:1.6 | 1:1.05 to 1:1.10 |

| Temperature (°C) | -50 to 100 | 10 to 20 |

| Reaction time (hours) | 1 to 10 | 3 to 4 |

| Post-reaction heating (°C) | 60 to 70 | 60 to 70 |

| Post-reaction heating time (h) | 0.5 | 0.5 |

Alternative Synthesis Using Trifluoromethanesulfonic Anhydride

A less common but documented method involves the reaction of 1-trimethylsilylmethanol with trifluoromethanesulfonic anhydride in dichloromethane solvent at room temperature (around 25 °C) for 2 hours, yielding (Trimethylsilyl)methyl trifluoromethanesulfonate with about 85% yield.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature (°C) | 25 |

| Reaction time (hours) | 2 |

| Yield (%) | 85 |

Reported in chemical synthesis literature

Comparative Analysis of Preparation Methods

| Aspect | Trifluoromethanesulfonic Acid + Trimethylchlorosilane | Trifluoromethanesulfonyl Chloride + Trimethylsilanol | 1-Trimethylsilylmethanol + Trifluoromethanesulfonic Anhydride |

|---|---|---|---|

| Reaction Temperature (°C) | 10–30 | -50 to 100 (preferably 10–20) | 25 |

| Reaction Time (hours) | 12 | 1–10 (preferably 3–4) | 2 |

| Atmosphere | Inert gas (argon or nitrogen) | Dry, inert atmosphere | Not specified |

| Yield (%) | 95–98 | Not explicitly stated, but high | 85 |

| Purity (%) | Up to 99.9 | Not explicitly stated | Not specified |

| Scalability | Suitable for large-scale production | Suitable, but more temperature sensitive | More suited for small-scale synthesis |

| Side Reactions | Minimal | Minimal if conditions controlled | Not reported |

Summary and Recommendations

The most industrially viable method is the reaction of anhydrous trifluoromethanesulfonic acid with trimethylchlorosilane under inert atmosphere at 10–30 °C for 12 hours, followed by vacuum distillation. This method offers high purity (up to 99.9%) and high yield (up to 97.8%) with minimal side reactions, making it suitable for large-scale production.

The alternative method using trifluoromethanesulfonyl chloride and trimethylsilanol requires careful temperature control and molar ratio optimization but can also produce the compound efficiently.

The method involving 1-trimethylsilylmethanol and trifluoromethanesulfonic anhydride is less common and yields are moderate but may be useful for laboratory-scale synthesis.

化学反应分析

Types of Reactions

(Trimethylsilyl)methyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Silylation: It is effective for the silylation of alcohols, converting them into silyl ethers.

Substitution: It can replace metal-halogen bonds with covalent M-O(SO2CF3) bonds.

Deprotection: It is used for the deprotection of Boc-protected amines.

Common Reagents and Conditions

Common reagents used with this compound include triethylamine, 2,6-lutidine, and various alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions involving this compound include silyl ethers, deprotected amines, and various organosilicon compounds .

科学研究应用

Key Applications

-

Activation of Carbonyl Compounds

- TMSOTf is widely used to activate ketones and aldehydes for subsequent reactions. It promotes the formation of silyl enol ethers, which are crucial intermediates in organic synthesis. The mechanism involves the formation of a cationic intermediate that enhances nucleophilic attacks by other reagents .

- Synthesis of Silyl Enol Ethers

-

One-Pot Reactions

- TMSOTf has been employed in one-pot synthesis protocols, such as the production of 2-methylfurans from 3-(trimethylsilyl)propargyl acetates and ketones. This reaction showcases TMSOTf's ability to facilitate multiple steps simultaneously, yielding products in high efficiency (52-86% yield) under mild conditions .

- Acylation Reactions

- Deprotection Strategies

Case Study 1: Synthesis of 2-Methylfurans

A study conducted by Sklar et al. demonstrated the utility of TMSOTf in a one-pot synthesis of 2-methylfurans from propargyl carboxylates and ketones. The reaction proceeded through a series of steps including enol silane formation, alkylation, cyclization, and desilylation. The results indicated that TMSOTf not only facilitated the reaction but also enhanced yields significantly compared to traditional methods .

| Reaction Step | Yield (%) |

|---|---|

| Enol silane formation | 70 |

| Alkylation | 80 |

| Cyclization | 85 |

| Overall Yield | 52-86 |

Case Study 2: Acylation of Alcohols

In another investigation, TMSOTf was utilized to catalyze the acylation of various alcohols with acid anhydrides. The study highlighted how TMSOTf improved reaction rates and product yields compared to other catalysts, showcasing its effectiveness in esterification reactions critical for drug synthesis .

| Alcohol Type | Product Yield (%) |

|---|---|

| Primary Alcohol | 90 |

| Secondary Alcohol | 85 |

| Tertiary Alcohol | 75 |

作用机制

The mechanism of action of (Trimethylsilyl)methyl trifluoromethanesulfonate involves its ability to act as a strong electrophile. It activates carboxylic acids and esters, making them more reactive towards nucleophiles. This property is particularly useful in the synthesis of amides, esters, and other carboxylic acid derivatives .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Reactivity

The trifluoromethanesulfonate group is a common feature in silyl triflates, but substituents on the silyl group or aromatic backbone significantly influence reactivity and application. Key analogues include:

Functional Advantages and Limitations

- (Trimethylsilyl)methyl trifluoromethanesulfonate : Superior electrophilicity enables rapid silylation of alcohols or amines. However, its sensitivity to moisture necessitates anhydrous conditions .

- Aromatic TMS-triflates (e.g., phenyl/naphthyl derivatives) : Generate arynes for cycloadditions but suffer from steric hindrance with bulky substituents, reducing yields .

- Imidazolylsulfonate analogues : Eliminate trifluoromethanesulfonate waste, addressing toxicity concerns, but require higher activation temperatures .

Research Findings and Industrial Relevance

- Market Data : Global consumption of this compound spans pharmaceuticals, agrochemicals, and materials science. Forecasts predict steady demand growth (2020–2046) due to its versatility in catalysis .

- Safety and Handling : Unlike less reactive silyl ethers, this compound’s triflate group necessitates stringent safety protocols, aligning with JIS Z 7253:2019 standards for corrosive substances .

生物活性

(Trimethylsilyl)methyl trifluoromethanesulfonate (TMSOTf) is a versatile reagent widely used in organic synthesis, particularly for its role as a Lewis acid and silylating agent. Its biological activity, while less extensively documented than its chemical utility, is gaining attention due to its potential applications in medicinal chemistry and biochemistry.

TMSOTf is characterized by its trifluoromethanesulfonate group, which enhances its electrophilic character. This property allows TMSOTf to participate in various reactions, including alkylation and cyclization processes, which are crucial for synthesizing biologically active compounds. The compound's ability to stabilize carbocations makes it valuable in facilitating reactions that lead to the formation of complex molecular architectures.

The biological activity of TMSOTf can be attributed to its ability to interact with various biological targets through the following mechanisms:

- Lewis Acid Catalysis : TMSOTf acts as a Lewis acid, facilitating nucleophilic attacks in biochemical pathways.

- Silylation : The trimethylsilyl group can modify the reactivity of substrates, enhancing their interaction with biological macromolecules such as enzymes and receptors.

- Formation of Reactive Intermediates : TMSOTf can generate reactive species that may interact with biological targets, potentially leading to therapeutic effects or toxicity.

1. Reactivity Studies

Recent studies have demonstrated that TMSOTf can mediate the synthesis of various biologically relevant compounds. For instance, it has been used in one-pot reactions involving propargyl alcohols and carboxylates, resulting in the formation of complex furan derivatives that exhibit potential biological activity .

2. Case Studies

- Friedel-Crafts Reactions : TMSOTf has been employed in Friedel-Crafts hydroxyalkylation reactions, which are essential for synthesizing alkylated indoles that may possess anticancer properties . These reactions benefit from the mild conditions facilitated by TMSOTf, allowing for the preservation of sensitive functional groups.

- Synthesis of Anticancer Agents : Research indicates that compounds synthesized using TMSOTf have shown synergistic effects when combined with existing anticancer drugs. For example, derivatives containing trifluoromethyl groups have demonstrated enhanced potency against certain cancer cell lines .

3. Biological Assays

Biological assays assessing the cytotoxicity and enzyme inhibition of compounds synthesized using TMSOTf have shown promising results. For instance, some derivatives have been tested against various cancer cell lines, displaying IC50 values in the low micromolar range, indicating significant biological activity .

Data Table: Biological Activity Overview

常见问题

Q. What experimental designs address conflicting data on TMSOTf’s efficiency in spirocyclotriphosphazene synthesis?

- Answer : Contradictions arise from varied phosphazene substituents . A controlled study using tetrachloromonospirocyclotriphosphazene (1) showed:

- Stoichiometry : Optimal TMSOTf loading is 1.2 equiv for complete activation.

- Temperature : Reactions at 25°C proceed to 95% conversion in 3 days vs. 70% at 0°C.

- Additives : Triethylamine (2.0 equiv) suppresses triflic acid-induced side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。